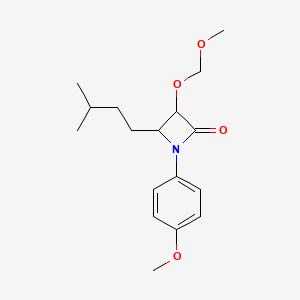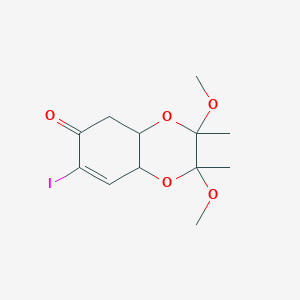
Ccf 2AM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CCF2-AM is a lipophilic, esterified form of the CCF2 substrate, which allows it to readily enter cells. Upon entry, cleavage by endogenous cytoplasmic esterases rapidly converts CCF2-AM into its negatively charged form, CCF2 or CCF4, which is retained in the cytosol. CCF2 is a Fluorescence Resonance Energy Transfer (FRET) substrate that consists of a cephalosporin core linking 7-hydroxycoumarin to fluorescein .
Preparation Methods
CCF2-AM is synthesized through the esterification of the CCF2 substrate. The preparation involves the use of lipophilic ester forms to enhance cell permeability. Upon entry into the cell, endogenous cytoplasmic esterases cleave the ester bonds, converting CCF2-AM into its negatively charged form, CCF2 or CCF4 . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
CCF2-AM undergoes several types of chemical reactions, including:
Fluorescence Resonance Energy Transfer (FRET): CCF2 is used as a FRET-based substrate for β-lactamase, where the cephalosporin core links 7-hydroxycoumarin to fluorescein.
Common reagents and conditions used in these reactions include lipophilic ester forms and endogenous cytoplasmic esterases. The major products formed from these reactions are the negatively charged forms, CCF2 or CCF4 .
Scientific Research Applications
CCF2-AM has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of CCF2-AM involves its entry into the cell, where it is cleaved by endogenous cytoplasmic esterases to form its negatively charged form, CCF2 or CCF4. This conversion allows CCF2 to act as a FRET-based substrate for β-lactamase, enabling the detection of β-lactamase activity through fluorescence resonance energy transfer . The molecular targets and pathways involved include the cephalosporin core linking 7-hydroxycoumarin to fluorescein, which facilitates the FRET process .
Comparison with Similar Compounds
CCF2-AM is similar to other FRET-based substrates, such as CCF4-AM. Both compounds are lipophilic ester forms that readily enter cells and are cleaved by endogenous cytoplasmic esterases to form negatively charged substrates . CCF4-AM has slightly better solubility and FRET efficiency compared to CCF2-AM . Other similar compounds include various β-lactamase substrates used in cellular imaging and protein assays .
Properties
Molecular Formula |
C51H40ClN3O18S2 |
|---|---|
Molecular Weight |
1082.5 g/mol |
IUPAC Name |
acetyloxymethyl (6R,7R)-7-[[2-[(7-butanoyloxy-6-chloro-2-oxochromene-3-carbonyl)amino]acetyl]amino]-3-[(3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C51H40ClN3O18S2/c1-5-6-42(60)71-40-18-37-26(14-36(40)52)13-32(48(63)72-37)45(61)53-19-41(59)54-43-46(62)55-44(50(65)67-22-66-23(2)56)27(21-75-47(43)55)20-74-30-9-12-33-31(17-30)49(64)73-51(33)34-10-7-28(68-24(3)57)15-38(34)70-39-16-29(69-25(4)58)8-11-35(39)51/h7-18,43,47H,5-6,19-22H2,1-4H3,(H,53,61)(H,54,59)/t43-,47-/m1/s1 |
InChI Key |
CGSFXVJOWDKSJC-PCZUCLNZSA-N |
Isomeric SMILES |
CCCC(=O)OC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)NCC(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)OC(=O)C)OC9=C7C=CC(=C9)OC(=O)C)OC6=O)C(=O)OCOC(=O)C)Cl |
Canonical SMILES |
CCCC(=O)OC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)NCC(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)OC(=O)C)OC9=C7C=CC(=C9)OC(=O)C)OC6=O)C(=O)OCOC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromobenzo[D]isothiazole-3-carboxylic acid](/img/structure/B12283895.png)



![(5S)-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12283906.png)
![tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B12283911.png)
![methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12283921.png)
![3-Amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12283922.png)
![tert-butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B12283929.png)
![2-Pyridinecarboxylic acid, 6,6'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis-](/img/structure/B12283943.png)


![Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]-](/img/structure/B12283953.png)
